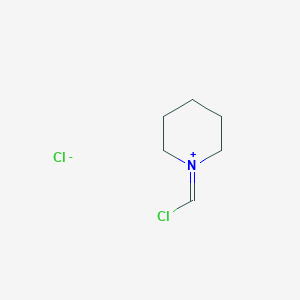![molecular formula C19H24N2O3 B8501286 methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate](/img/structure/B8501286.png)
methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-[1-(6-azaspiro[25]octane-7-carbonylamino)cyclopropyl]benzoate is a complex organic compound with a unique structure that includes a spirocyclic amine and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate typically involves multiple steps:
Formation of the Spirocyclic Amine: The spirocyclic amine can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine and a cyclic ketone.
Amidation Reaction: The spirocyclic amine is then reacted with a carboxylic acid derivative to form the amide bond. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate can undergo oxidation reactions, particularly at the benzylic position or the spirocyclic amine.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include alcohols or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific mechanical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic amine and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate: can be compared to other spirocyclic amines and cyclopropyl-containing compounds.
Spirocyclic Amines: Compounds like spiro[2.5]octane derivatives share structural similarities and may exhibit similar biological activities.
Cyclopropyl-Containing Compounds: Cyclopropylamines and cyclopropylcarboxamides are structurally related and can be used to study structure-activity relationships.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic amine and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination is relatively rare and offers opportunities for the development of novel compounds with specific functions.
Eigenschaften
Molekularformel |
C19H24N2O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate |
InChI |
InChI=1S/C19H24N2O3/c1-24-17(23)13-2-4-14(5-3-13)19(8-9-19)21-16(22)15-12-18(6-7-18)10-11-20-15/h2-5,15,20H,6-12H2,1H3,(H,21,22) |
InChI-Schlüssel |
PCOOOKAIICRABU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)NC(=O)C3CC4(CC4)CCN3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(3-Methoxy-4-nitrophenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8501268.png)
![tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B8501269.png)
![3-Bromo-5-methoxythieno[2,3-c]pyridine](/img/structure/B8501271.png)
![4-[2,5-Dioxo-4-hydroxymethyl-3-methyl-4-phenylimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B8501276.png)



